molecular formula C15H24ClNO4 B13409059 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride

1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride

Cat. No.: B13409059
M. Wt: 317.81 g/mol
InChI Key: GEQILEJVRVJNQR-UHFFFAOYSA-N
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Description

1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride is a chemical compound commonly used in the pharmaceutical industry. It belongs to the family of beta-blockers, which are primarily used to manage cardiac conditions such as hypertension and arrhythmias. This compound is known for its cardioselective properties, meaning it selectively targets beta-1 adrenergic receptors in the heart, reducing heart rate and contractility .

Preparation Methods

The synthesis of 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compounds, which include phenol derivatives and isopropylamine.

    Reaction Conditions: The key steps involve the reaction of phenol derivatives with epichlorohydrin to form glycidyl ethers, followed by the reaction with isopropylamine to introduce the amino group. The final step involves the methoxylation of the ethanone group.

    Industrial Production: Industrial production methods typically involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride involves the blockade of beta-1 adrenergic receptors in the heart. By inhibiting the action of epinephrine and norepinephrine, the compound reduces the force and rate of heart contractions, leading to a decrease in blood pressure and heart rate. This makes it effective in managing conditions such as hypertension and arrhythmias .

Comparison with Similar Compounds

1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride can be compared with other beta-blockers such as:

Each of these compounds has unique characteristics that make them suitable for different clinical scenarios, highlighting the versatility and importance of beta-blockers in cardiovascular therapy.

Properties

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone;hydrochloride

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H

InChI Key

GEQILEJVRVJNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O.Cl

Origin of Product

United States

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